![molecular formula C15H16OTe B14255551 [(3-Phenoxypropyl)tellanyl]benzene CAS No. 324077-07-8](/img/structure/B14255551.png)
[(3-Phenoxypropyl)tellanyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3-Phenoxypropyl)tellanyl]benzene is an organotellurium compound with the molecular formula C15H16OTe This compound features a tellurium atom bonded to a benzene ring and a 3-phenoxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Phenoxypropyl)tellanyl]benzene typically involves the reaction of tellurium reagents with appropriate organic substrates. One common method is the reaction of phenoxypropyl halides with tellurium compounds under controlled conditions. For example, the reaction of 3-phenoxypropyl bromide with sodium telluride in anhydrous conditions can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
[(3-Phenoxypropyl)tellanyl]benzene can undergo various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reduction of the tellurium atom can be achieved using reducing agents like sodium borohydride.
Substitution: The phenoxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles.
Major Products Formed
Oxidation: Higher oxidation state tellurium compounds.
Reduction: Lower oxidation state tellurium compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
[(3-Phenoxypropyl)tellanyl]benzene is used as a reagent in organic synthesis, particularly in the formation of carbon-tellurium bonds. It can also serve as a precursor for the synthesis of more complex organotellurium compounds.
Biology
In biological research, organotellurium compounds have been investigated for their potential antioxidant and anticancer properties. This compound may be studied for its interactions with biological molecules and its effects on cellular processes.
Medicine
The compound’s potential medicinal applications include its use as a pharmacological agent due to its unique chemical properties. Research may focus on its efficacy and safety in treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as semiconductors and catalysts. Its unique properties make it suitable for applications in electronics and materials science.
Mechanism of Action
The mechanism of action of [(3-Phenoxypropyl)tellanyl]benzene involves its interaction with molecular targets through its tellurium atom. The tellurium atom can form bonds with various substrates, facilitating chemical reactions. The compound’s effects on biological systems may involve the modulation of oxidative stress and the inhibition of specific enzymes or pathways .
Comparison with Similar Compounds
Similar Compounds
[(3-Phenoxypropyl)selanyl]benzene: Similar structure but with selenium instead of tellurium.
[(3-Phenoxypropyl)thio]benzene: Similar structure but with sulfur instead of tellurium.
[(3-Phenoxypropyl)oxy]benzene: Similar structure but with oxygen instead of tellurium.
Uniqueness
[(3-Phenoxypropyl)tellanyl]benzene is unique due to the presence of the tellurium atom, which imparts distinct chemical properties compared to its sulfur, selenium, and oxygen analogs
Properties
CAS No. |
324077-07-8 |
|---|---|
Molecular Formula |
C15H16OTe |
Molecular Weight |
339.9 g/mol |
IUPAC Name |
3-phenoxypropyltellanylbenzene |
InChI |
InChI=1S/C15H16OTe/c1-3-8-14(9-4-1)16-12-7-13-17-15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2 |
InChI Key |
HPMZTDJEGVHCGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCC[Te]C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


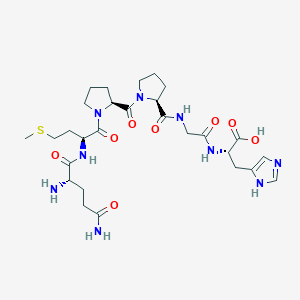
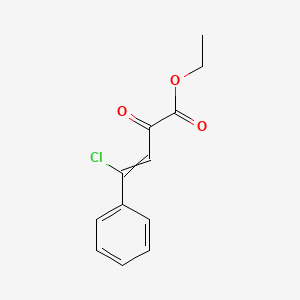
![(1E)-N-[3-(2-Chlorophenyl)propyl]-1-(3-methoxyphenyl)ethan-1-imine](/img/structure/B14255488.png)

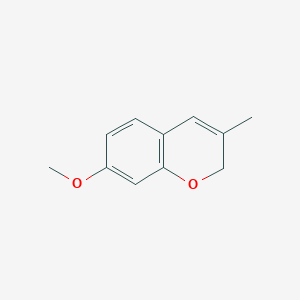
![4-[(4-Aminophenyl)imino]cyclohexa-2,5-diene-1-thione](/img/structure/B14255506.png)
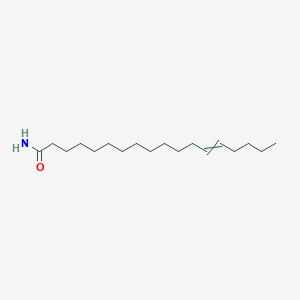
![Methyl 2-[(propoxycarbonyl)oxy]benzoate](/img/structure/B14255515.png)
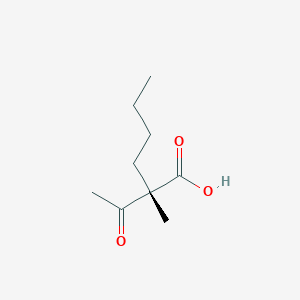
![4-Nitro-2-[2-(1,3,3-trimethyl-2,3-dihydro-1H-indol-2-yl)ethenyl]phenol](/img/structure/B14255526.png)
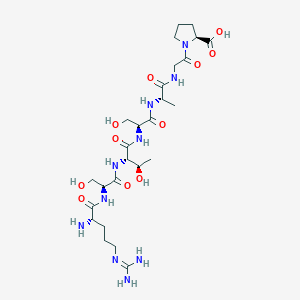
![7-Methyl-5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14255537.png)

![1,3-Bis{4-[(oxan-2-yl)oxy]phenyl}prop-2-en-1-one](/img/structure/B14255543.png)
